molecular formula C34H34Cl2F3NO3 B560420 RGX-104 CAS No. 610318-03-1

RGX-104

カタログ番号: B560420
CAS番号: 610318-03-1
分子量: 632.5 g/mol
InChIキー: LCMIYQOJZLRHTO-GJFSDDNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RGX-104は、肝X受容体(LXR)のファーストインクラスの低分子アゴニストです。アポリポタンパク質E(ApoE)遺伝子の転写を活性化することで、自然免疫を調節するように設計されています。この化合物は、前臨床および臨床試験において、骨髄由来抑制細胞(MDSC)を枯渇させ、細胞傷害性Tリンパ球を活性化する可能性を示しており、がん免疫療法に有望な候補となっています .

作用機序

RGX-104は、肝X受容体(LXR)に結合して活性化することで作用を発揮します。この活性化により、アポリポタンパク質E(ApoE)遺伝子の転写が活性化されます。ApoEの発現増加により、骨髄由来抑制細胞(MDSC)が枯渇し、細胞傷害性Tリンパ球が活性化されます。MDSCの枯渇は、これらの細胞がチェックポイント阻害剤や化学療法に対する耐性と関連しているため、重要です。MDSCを枯渇させることで、this compoundは腫瘍に対する体の免疫応答を強化します .

準備方法

RGX-104の具体的な合成経路および反応条件は、機密情報であり、詳細については公表されていません。this compoundは、独自の分子構造の形成を伴う一連の有機反応によって合成されることが知られています。工業的生産方法は、化学合成、精製、製剤を含む標準的な医薬品製造プロセスを伴う可能性があります .

化学反応の分析

RGX-104は、主に低分子アゴニストに典型的な反応を起こします。これらには以下が含まれます。

    酸化と還元: this compoundは酸化と還元の反応を起こす可能性があり、これはその薬物動態特性を変化させる可能性があります。

    置換反応: この化合物は、特に求核剤または求電子剤の存在下で、置換反応に参加することができます。

    加水分解: this compoundは特定の条件下で加水分解を起こし、化合物が構成成分に分解される可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、求核剤、求電子剤、および酸性または塩基性条件が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります .

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

    化学: this compoundは、肝X受容体の活性化とそれに続く標的遺伝子の転写活性化を研究するためのモデル化合物として役立ちます。

    生物学: この化合物は、自然免疫を調節するApoEの役割とその骨髄由来抑制細胞への影響を調査するために使用されます。

    医学: this compoundは、潜在的ながん免疫療法剤として研究されています。 .

科学的研究の応用

Preclinical Studies

Preclinical studies have demonstrated RGX-104's efficacy across a range of tumor models:

  • Tumor Growth Suppression: In various animal models, RGX-104 administration led to significant suppression of tumor growth in cancers including melanoma, lung cancer, ovarian cancer, and triple-negative breast cancer .
  • Immunocompetent Models: Strong anti-tumor responses were observed even in models lacking adaptive immunity, indicating a robust innate immune activation .

Table 1: Summary of Preclinical Efficacy

Cancer TypeModel UsedOutcome
MelanomaB16F10Significant tumor growth suppression
Lung CancerLLCPartial to complete tumor regression
Ovarian CancerCT26Enhanced cytotoxic T cell activity
Triple-Negative Breast CancerVariousInhibition of angiogenesis

Phase 1 Trials

This compound is currently undergoing extensive clinical evaluation:

  • Phase 1 Study: This study aims to establish the maximum tolerated dose of this compound when combined with other therapies like nivolumab and pembrolizumab. It assesses safety and pharmacodynamics in patients with advanced solid tumors .
  • Phase 1b/2 Study: This trial focuses on evaluating this compound in combination with docetaxel for patients with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary objectives include characterizing safety profiles and assessing antitumor activity .

Case Studies

Case Study 1: NSCLC Treatment
In a recent trial involving NSCLC patients, this compound combined with docetaxel demonstrated promising results in terms of safety and preliminary efficacy. Patients showed a notable reduction in MDSC levels and enhanced T cell activation post-treatment.

Case Study 2: Combination Therapy
Another study highlighted that this compound effectively overcame resistance to checkpoint inhibitors by depleting MDSCs and activating cytotoxic T lymphocytes. This suggests its potential as an adjunct therapy in resistant cancer types .

Table 2: Clinical Trial Phases for this compound

Trial PhaseObjectiveStatus
Phase 1Determine maximum tolerated doseOngoing
Phase 1b/2Evaluate safety and efficacy with docetaxelOngoing

類似化合物との比較

RGX-104は、自然免疫を調節するためにApoEを標的とするLXRアゴニストとしての作用機序において独自です。類似の化合物には、以下のような他のLXRアゴニストがあります。

    T0901317: コレステロール代謝と炎症への影響について研究されている別のLXRアゴニストです。

    GW3965: 脂質代謝と炎症の調節における役割で知られるLXRアゴニストです。

これらの化合物と比較して、this compoundはApoEの特定の標的化と、MDSCを枯渇させ、細胞傷害性Tリンパ球を活性化する実証された有効性において異なり、がん免疫療法に有望な候補となっています .

生物活性

RGX-104 is an innovative small-molecule compound that selectively targets the liver X receptor (LXR), particularly LXRβ, to modulate immune responses and exert anti-cancer effects. This article delves into its biological activity, highlighting its mechanisms, clinical findings, and potential applications in cancer therapy.

This compound operates primarily through the activation of the ApoE gene, which plays a crucial role in lipid metabolism and immune modulation. The activation of ApoE leads to several biological effects:

  • Depletion of Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are known to suppress T cell activity and contribute to tumor progression. This compound significantly reduces MDSC populations, thereby enhancing cytotoxic T lymphocyte (CTL) responses against tumors .
  • Inhibition of Angiogenesis : By binding to its receptor LRP8, ApoE inhibits angiogenesis, which is essential for tumor growth and metastasis .
  • Promotion of Immune Activation : this compound stimulates dendritic cells (DCs) and activates CTLs, leading to increased immune surveillance against tumors .

Preclinical Findings

In various animal models, this compound has demonstrated robust anti-tumor activity across multiple cancer types, including:

Cancer Type Response Observed
Lung CancerSignificant tumor growth suppression
MelanomaPartial or complete regressions
Triple Negative Breast CancerStrong therapeutic responses
Renal Cell CarcinomaInhibition of metastatic colonization
GlioblastomaNotable tumor growth reduction

Studies indicate that this compound can suppress tumor growth even in immunocompetent mice as well as those lacking adaptive immunity, suggesting a multifaceted mechanism that does not solely rely on an intact immune system .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

  • Phase 1 Monotherapy Trial : In a study involving 26 patients with refractory solid tumors, this compound exhibited a disease control rate (DCR) of 40%, with one patient showing a confirmed partial response (PR) in platinum-refractory small cell lung cancer (SCLC) .
  • Combination Therapy with Docetaxel : A subsequent trial combined this compound with docetaxel in patients with refractory malignancies. Results showed:
    • A DCR of 66% in evaluable patients.
    • Significant MDSC depletion (>50%) and enhanced T cell activation markers.
    • Reduced incidence of neutropenia compared to docetaxel alone .

Case Study 1: Platinum-Refractory SCLC

A patient treated with this compound as a monotherapy achieved a >79% reduction in index lesions, demonstrating the potential for significant clinical benefit in resistant cancer types.

Case Study 2: Combination Therapy

Patients receiving this compound with docetaxel showed improved outcomes, including sustained MDSC depletion and substantial increases in CD8 T cell populations. One patient with melanoma continued treatment for over 36 weeks with ongoing clinical benefit .

Safety Profile

The safety profile of this compound has been generally favorable, with manageable on-target adverse events such as hyperlipidemia and neutropenia. The combination therapy approach has shown promise in mitigating some side effects typically associated with chemotherapy agents like docetaxel .

特性

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIYQOJZLRHTO-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610318-03-1
Record name RGX-104 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABEQUOLIXRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104
Reactant of Route 2
RGX-104
Reactant of Route 3
RGX-104
Reactant of Route 4
RGX-104
Reactant of Route 5
RGX-104
Reactant of Route 6
RGX-104

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。